Dimenhydrinate

C24H28ClN5O3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C24H28ClN5O3

Molecular Weight

InChI

InChI Key

SMILES

solubility

FREELY SOL IN ALCOHOL, CHLOROFORM; SOL IN BENZENE; SOL IN WATER: ABOUT 3 MG/ML; ALMOST INSOL IN ETHER

Synonyms

Canonical SMILES

Mechanism of Action in Motion Sickness

- Histamine antagonism: Dimenhydrinate possesses antihistaminic properties, blocking the effects of histamine, a molecule involved in nausea and vomiting [].

- Anticholinergic effects: It may also have some anticholinergic activity, which can help reduce nausea and dizziness [].

- Vestibular system modulation: Dimenhydrinate might interact with the vestibular system, the inner ear structures responsible for balance and spatial orientation. This interaction could help dampen signals contributing to motion sickness.

Development of New Delivery Systems

Dimenhydrinate's short half-life, requiring frequent dosing, is a limitation for motion sickness prevention. Research is exploring alternative delivery methods to provide sustained release:

Dimenhydrinate is a pharmaceutical compound classified as a first-generation antihistamine, primarily used to prevent and treat nausea, vomiting, and dizziness associated with motion sickness. It is a theoclate salt formed from the combination of diphenhydramine, an ethanolamine derivative, and 8-chlorotheophylline, a chlorinated derivative of theophylline. The compound's structure is represented by the chemical formula and has a molecular weight of approximately 469.97 g/mol .

Dimenhydrinate functions by blocking histamine H1 receptors in the vestibular system, which helps mitigate disturbances in balance. The presence of 8-chlorotheophylline serves to counteract the sedative effects typically associated with diphenhydramine, allowing for reduced drowsiness while still providing effective antiemetic properties .

Dimenhydrinate is generally safe for most people when used as directed. However, some common side effects include drowsiness, dry mouth, dizziness, and fatigue []. In high doses, it can cause more severe side effects like hallucinations and seizures []. Dimenhydrinate can interact with other medications, so it's crucial to consult a doctor before use, especially if taking other medications.

Please note:

- Information on the specific chemical reactions involved in the synthesis and decomposition of dimenhydrinate is limited due to the proprietary nature of the synthesis process.

- Further research is ongoing to fully understand the mechanism of action of dimenhydrinate for treating motion sickness.

Dimenhydrinate undergoes various metabolic processes in the body. Upon administration, it dissociates into its active components: diphenhydramine and 8-chlorotheophylline. The metabolic pathways include:

- Diphenhydramine Metabolism: This component can be N-glucuronidated by uridine diphosphate-glucuronosyltransferases (UGTs) or N-demethylated by cytochrome P450 enzymes such as CYP2D6, CYP1A2, CYP2C9, and CYP2C19. The resulting metabolites include N-desmethyldiphenhydramine and N,N-didesmethyldiphenhydramine .

- Elimination: Dimenhydrinate is primarily eliminated through urine, with only a small percentage excreted unchanged. The plasma elimination half-life ranges from 5 to 8 hours .

The synthesis of dimenhydrinate involves the reaction between diphenhydramine and 8-chlorotheophylline. While specific laboratory methods may vary, the general approach includes:

- Preparation of Diphenhydramine: Synthesized from appropriate starting materials through standard organic reactions involving amination and alkylation.

- Reaction with 8-Chlorotheophylline: The two compounds are combined under controlled conditions to form dimenhydrinate through salt formation.

- Purification: The resultant product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for pharmaceutical use .

Dimenhydrinate is primarily utilized for:

- Motion Sickness: Preventing nausea and vomiting during travel.

- Inner Ear Disorders: Managing symptoms related to Meniere's disease and other vestibular disorders .

- General Antiemetic Use: Sometimes prescribed for various types of nausea beyond motion sickness.

It is available in multiple formulations including tablets, chewable tablets, and liquid forms for oral administration .

Dimenhydrinate may interact with other medications or substances that can enhance its sedative effects or alter its metabolism. Notable interactions include:

- Other Antihistamines: Concurrent use may increase the risk of sedation.

- Alcohol: Alcohol can exacerbate side effects such as drowsiness and impaired motor function.

- CYP450 Inhibitors: Medications that inhibit cytochrome P450 enzymes may affect the metabolism of diphenhydramine, leading to increased side effects or toxicity .

Dimenhydrinate shares similarities with several other antihistamines and antiemetics. Here are some comparable compounds:

| Compound Name | Primary Use | Unique Features |

|---|---|---|

| Diphenhydramine | Allergies, Insomnia | Stronger sedative effect than dimenhydrinate |

| Meclizine | Motion Sickness | Less sedation; longer duration of action |

| Promethazine | Nausea/Vomiting | Also used as an antipsychotic; more sedative |

| Doxylamine | Allergies, Sleep Aid | Commonly found in combination products for colds |

Dimenhydrinate's unique formulation allows it to effectively prevent motion sickness while minimizing drowsiness compared to pure diphenhydramine or other antihistamines .

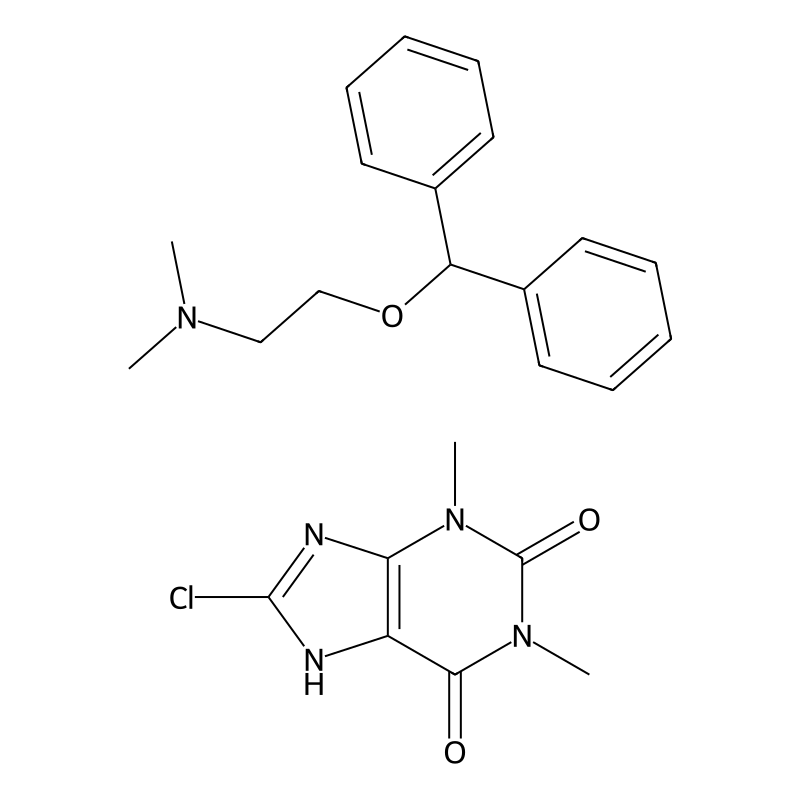

Dimenhydrinate (C₂₄H₂₈ClN₅O₃) is a 1:1 molar complex of diphenhydramine (C₁₇H₂₁NO) and 8-chlorotheophylline (C₇H₇ClN₄O₂) (Figure 1). Single-crystal X-ray diffraction (SCXRD) resolved its structure after 67 years of ambiguity, confirming it as a salt rather than a cocrystal due to proton transfer from diphenhydramine to 8-chlorotheophylline. The crystal lattice belongs to the monoclinic P2₁/c space group, with unit cell parameters a = 12.3 Å, b = 14.7 Å, c = 13.8 Å, and β = 115.6°. The anionic 8-chlorotheophylline forms hydrogen bonds with cationic diphenhydramine, stabilizing the lattice. Density functional theory (DFT) calculations validated the protonation state, showing a 0.98 Å N–H bond elongation in theophylline upon proton transfer.

Table 1: Crystallographic parameters of dimenhydrinate

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 2,214 ų |

| Z-value | 4 |

| Density (calc.) | 1.35 g/cm³ |

Synthesis Pathways and Optimization Strategies

Classical Benzhydrol-Based Synthesis Methodologies

The traditional route involves benzhydrol (C₁₃H₁₂O) and dimethylaminoethanol (C₄H₁₁NO) under acidic conditions (Figure 2). Key steps include:

- Etherification: Benzhydrol reacts with dimethylaminoethanol via nucleophilic substitution in the presence of H₂SO₄ or HCl, yielding diphenhydramine.

- Salt Formation: Diphenhydramine is combined with 8-chlorotheophylline (synthesized via chlorination of theophylline) in equimolar ratios.

Optimizations focus on reducing side products. For example, using dibutyltin oxide (0.07 mol%) and ionic liquids (e.g., 1-methyl-3-propylimidazolium bromide) as catalysts increases yields to 98% while lowering reaction temperatures to 80°C.

Table 2: Comparative synthesis conditions

| Method | Catalyst | Yield (%) | Time (h) |

|---|---|---|---|

| Classical | H₂SO₄ | 72 | 12 |

| Optimized | Sn(Bu)₂O + IL | 98 | 8 |

Catalytic Systems in Etherification Reactions

Modern approaches employ heterogeneous catalysts. For instance, tributyltin hydride enables selective reduction during 8-chlorotheophylline synthesis, minimizing over-chlorination. Microwave-assisted reactions further reduce time (≤2 h) and improve purity (>99%).

Solid-State Physicochemical Properties

Solubility Profiles Across Solvent Systems

Dimenhydrinate exhibits poor aqueous solubility (0.1–1 mg/mL at 22°C) but is highly soluble in polar aprotic solvents. Co-solvents like ethanol (90% v/v) enhance solubility to 94 mg/mL by disrupting crystalline lattice energy. Cyclodextrins (e.g., Kleptose® HPB) and maltodextrins prevent recrystallization in films, maintaining supersaturation.

Table 3: Solubility in common solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.5 |

| Ethanol | 94 |

| Chloroform | 89 |

| DMSO | 94 |

Thermal Stability and Degradation Kinetics

Thermogravimetric analysis (TGA) shows decomposition onset at 178°C, with a mass loss of 72% by 300°C. Degradation follows first-order kinetics (k = 0.012 h⁻¹ at 25°C), accelerated in acidic media (pH < 3). X-ray diffraction confirms no polymorphic transitions below 150°C, ensuring stability during storage.

Figure 3: TGA curve of dimenhydrinate

- Region I (25–178°C): 5% mass loss (residual solvent).

- Region II (178–300°C): Rapid decomposition (Δm = 72%).

Purity

Physical Description

Color/Form

WHITE POWDER

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Odor

Appearance

Melting Point

103-104

102-107 °C

Storage

UNII

GHS Hazard Statements

H302 (99.03%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (50.49%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (51.46%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (51.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (50.49%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (50.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

ABILITY TO INHIBIT EFFECTS OF HISTAMINE ON CAPILLARY PERMEABILITY & ON VASCULAR, BRONCHIAL, & MANY OTHER TYPES OF SMOOTH MUSCLE IS PROPERTY THAT CHARACTERIZES H1 ANTAGONISTS & THAT PROVIDES BASIS FOR THEIR PREVALENT CLINICAL USE... /ANTIHISTAMINES/

"FLARE" COMPONENT OF TRIPLE RESPONSE & ITCHING CAUSED BY INTRADERMAL INJECTION OF HISTAMINE... H1-BLOCKING DRUGS SUPPRESS BOTH. ...HAVE LOCAL ANESTHETIC PROPERTIES... H1-BLOCKING DRUGS SELECTIVELY SUPPRESS STIMULANT EFFECT OF HISTAMINE ON ADRENAL CHROMAFFIN CELLS.../&/ AUTONOMIC GANGLION CELLS. /ANTIHISTAMINES/

...EFFICACY...IN COUNTERING HYPERSENSITIVITY REACTIONS WILL VARY, DEPENDING ON DEG TO WHICH SYMPTOMS ARE DUE TO HISTAMINE. ...IN MAN...SOME PHENOMENA, INCL EDEMA FORMATION & ITCH, ARE FAIRLY WELL CONTROLLED; OTHERS, SUCH AS HYPOTENSION ARE LESS SO; & BRONCHOCONSTRICTION...LITTLE IF AT ALL. /ANTIHISTAMINES/

For more Therapeutic Uses (Complete) data for DIMENHYDRINATE (12 total), please visit the HSDB record page.

Pharmacology

Dimenhydrinate is an ethanolamine and first-generation histamine antagonist with anti-allergic activity. Dimenhydrinate competitively blocks H1 receptors, thereby preventing the actions of histamine on bronchial smooth muscle, capillaries and gastrointestinal (GI) smooth muscle. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, GI smooth muscle spasm.

MeSH Pharmacological Classification

Mechanism of Action

IT IS ESSENTIAL TO NOTE THAT NEITHER H1...BLOCKERS INHIBIT HISTAMINE RELEASE. ...EFFECTS OF HISTAMINE ANTAGONISTS...FACILITATE RELEASE. BENEFICIAL EFFECTS OF HISTAMINE ANTAGONISTS ARE THUS CONFINED TO ANTAGONISM OF RESPONSES TO HISTAMINE THAT IS RELEASED. /ANTIHISTAMINES/

DRUGS USED TO BLOCK HISTAMINE RECEPTORS FALL INTO THAT LARGE GROUP OF PHARMACOLOGICAL ANTAGONISTS THAT APPEAR TO ACT BY OCCUPYING "RECEPTIVE SITES" ON EFFECTOR CELL, TO EXCLUSION OF AGONIST MOLECULES, WITHOUT THEMSELVES INITIATING RESPONSE. TYPICALLY...COMPETITIVE & REVERSIBLE. /ANTIHISTAMINES/

...ANTIHISTAMINES EFFECTIVE IN MOTION SICKNESS ACT BY VIRTUE OF CENTRAL ANTAGONISM OF ACH... ACT BY BLOCKING EXCITATORY LABYRINTHINE IMPULSES @ CHOLINERGIC SYNAPSES IN REGION OF VESTIBULAR NUCLEI. /ANTIHISTAMINES/

...MOTION SICKNESS. ...STIMULATION OF VESTIBULAR APPARATUS...& THAT VESTIBULAR CEREBELLAR MIDBRAIN "INTEGRATIVE VOMITING CENTER" & MEDULLARY CHEMORECEPTIVE TRIGGER ZONE ARE SOMEHOW INVOLVED. /ANTIHISTAMINES/

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

Dimenhydrinate is predominantly eliminated in the urine. 1-3% of the dissociated diphenhydramine is eliminated in the urine unchanged, while 64% of diphenhydramine is eliminated in the urine as metabolites. The elimination of dimenhydrinate has not been fully studied.

The volume of distribution of dimenhydrinate is 3-4 L/kg.

DIMENHYDRINATE (ETHANOLAMINES): DURATION OF ACTION (HR) 4-6. /FROM TABLE/

H1 ANTAGONISTS ARE READILY ABSORBED FROM GI TRACT & PARENTERAL SITES OF ADMIN. FOLLOWING ORAL ADMIN, EFFECTS START WITHIN 15 TO 30 MIN, ARE FULLY DEVELOPED WITHIN 1 HR, & LAST ABOUT 3 TO 6 HR, ALTHOUGH SOME...ACT LONGER. /ANTIHISTAMINES/

Metabolism Metabolites

EXTENSIVE STUDIES OF METABOLIC FATE OF ANTIHISTAMINES HAVE BEEN LIMITED TO A FEW COMPD. ... MAIN SITE OF METABOLIC TRANSFORMATION IS LIVER. /ANTIHISTAMINES/

Wikipedia

Drug Warnings

IN THERAPEUTIC DOSES, ALL H1 ANTAGONISTS ELICIT SIDE EFFECTS. ...RARELY SERIOUS & OFTEN DISAPPEAR...SOMETIMES...DRUG MUST BE WITHDRAWN. SOME DIFFERENCE...WITH DIFFERENT PREPN IS DISCERNIBLE...MARKED VARIATION IN RESPONSES OF INDIVIDUAL SUBJECTS... /ANTIHISTAMINES/

...ANTICHOLINERGIC ACTIVITY, WHICH ACCOUNTS FOR DRYNESS OF MOUTH...&... DIFFICULTY IN MICTURATION & IMPOTENCE. SOME INTENSIFY RESPONSES TO NOREPINEPHRINE OR STIMULATION OF ADRENERGIC NERVES & INHIBIT RESPONSES TO TYRAMINE... RAPID IV INJECTION OF H1 ANTAGONISTS CAUSES TRANSIENT FALL IN BLOOD PRESSURE... /ANTIHISTAMINES/

H1 ANTAGONISTS CAN BOTH STIMULATE & DEPRESS CNS. ...CENTRAL EXCITATION IS STRIKING FEATURE OF POISONING WITH ANTIHISTAMINES & CAN RESULT IN CONVULSIONS, PARTICULARLY IN INFANTS. CENTRAL DEPRESSION...IS USUAL ACCOMPANIMENT OF THERAPEUTIC DOSES. /ANTIHISTAMINES/

PERSONS TAKING ANTIHISTAMINES SHOULD BE ALERTED TO THEIR SEDATIVE EFFECTS & SHOULD BE CAUTIONED NOT TO DRIVE AN AUTOMOBILE, FLY AN AIRPLANE, OR OPERATE HAZARDOUS MACHINERY... /ANTIHISTAMINES/

Biological Half Life

Use Classification

Methods of Manufacturing

BY CAUSING DIMETHYLAMINOETHYL BENZHYDRYL ETHER TO COMBINE WITH 8-CHLOROTHEOPHYLLINE BY REFLUXING ISOPROPYL ALCOHOL SOLN. CRYSTALLINE PPT OF DIMENHYDRINATE WHICH FORMS ON COOLING IS COLLECTED BY FILTRATION, WASHED WITH COLD ETHYL ACETATE & DRIED.

General Manufacturing Information

Analytic Laboratory Methods

Interactions

PATIENTS RECEIVING ANTIHISTAMINES SHOULD BE WARNED AGAINST THE CONCOMITANT USE OF ALCOHOLIC BEVERAGES OR OTHER DRUGS THAT DEPRESS CNS... /ANTIHISTAMINES/

Dates

2: Zur E. Nausea and vomiting in pregnancy: a review of the pathology and compounding opportunities. Int J Pharm Compd. 2013 Mar-Apr;17(2):113-23. Review. PubMed PMID: 23696171.

3: Halpert AG, Olmstead MC, Beninger RJ. Mechanisms and abuse liability of the anti-histamine dimenhydrinate. Neurosci Biobehav Rev. 2002 Jan;26(1):61-7. Review. PubMed PMID: 11835984.

4: Eberhart LH, Geldner G, Hörle S, Wulf H. [Prophylaxis and treatment of nausea and vomiting after outpatient ophthalmic surgery]. Ophthalmologe. 2004 Sep;101(9):925-30. Review. German. PubMed PMID: 14999416.

5: Pyykkö I, Magnusson M, Schalén L, Enbom H. Pharmacological treatment of vertigo. Acta Otolaryngol Suppl. 1988;455:77-81. Review. PubMed PMID: 3064540.

6: Brandt T, Dichgans J, Wagner W. Drug effectiveness on experimental optokinetic and vestibular motion sickness. Aerosp Med. 1974 Nov;45(11):1291-7. Review. PubMed PMID: 4611183.

7: Marks E, Swiecicki W. [Prevention and treatment of motion sickness]. Wiad Lek. 1974 Jan 1;27(1):37-42. Review. Polish. PubMed PMID: 4152152.

8: Unwin JR. Illicit drug use among Canadian youth. II. Can Med Assoc J. 1968 Mar 2;98(9):449-54. Review. PubMed PMID: 4867017; PubMed Central PMCID: PMC1923946.

9: Cibils LA, Zuspan FP. Pharmacology of the uterus. Clin Obstet Gynecol. 1968 Mar;11(1):34-68. Review. PubMed PMID: 4875649.

10: Höhne C. Postoperative nausea and vomiting in pediatric anesthesia. Curr Opin Anaesthesiol. 2014 Jun;27(3):303-8. doi: 10.1097/ACO.0000000000000073. Review. PubMed PMID: 24722005.

11: Antiemetics For Adults Experiencing Opioid-Induced Nausea: A Review of Clinical and Cost-Effectiveness, Benefits and Harms, and Guidelines [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2014 Apr 09. Available from http://www.ncbi.nlm.nih.gov/books/NBK269262/ PubMed PMID: 25610937.

12: Dominguez JE, Habib AS. Prophylaxis and treatment of the side-effects of neuraxial morphine analgesia following cesarean delivery. Curr Opin Anaesthesiol. 2013 Jun;26(3):288-95. doi: 10.1097/ACO.0b013e328360b086. Review. PubMed PMID: 23563797.

13: Dante G, Pedrielli G, Annessi E, Facchinetti F. Herb remedies during pregnancy: a systematic review of controlled clinical trials. J Matern Fetal Neonatal Med. 2013 Feb;26(3):306-12. doi: 10.3109/14767058.2012.722732. Epub 2012 Oct 24. Review. PubMed PMID: 22928540.

14: Fedorowicz Z, Jagannath VA, Carter B. Antiemetics for reducing vomiting related to acute gastroenteritis in children and adolescents. Cochrane Database Syst Rev. 2011 Sep 7;(9):CD005506. doi: 10.1002/14651858.CD005506.pub5. Review. PubMed PMID: 21901699.

15: Huppert D, Strupp M, Mückter H, Brandt T. Which medication do I need to manage dizzy patients? Acta Otolaryngol. 2011 Mar;131(3):228-41. doi: 10.3109/00016489.2010.531052. Epub 2010 Dec 13. Review. PubMed PMID: 21142898.

16: Fujii Y. Clinical management of postoperative vomiting after strabismus surgery in children. Curr Drug Saf. 2010 Apr;5(2):132-48. Review. PubMed PMID: 19814703.

17: Nachum Z, Shupak A, Gordon CR. Transdermal scopolamine for prevention of motion sickness : clinical pharmacokinetics and therapeutic applications. Clin Pharmacokinet. 2006;45(6):543-66. Review. PubMed PMID: 16719539.

18: McBride JS, Altman DG, Klein M, White W. Green tobacco sickness. Tob Control. 1998 Autumn;7(3):294-8. Review. PubMed PMID: 9825425; PubMed Central PMCID: PMC1763894.

19: Leathem AM. Safety and efficacy of antiemetics used to treat nausea and vomiting in pregnancy. Clin Pharm. 1986 Aug;5(8):660-8. Review. PubMed PMID: 2874910.

20: Kranke P, Eberhart LH. [Postoperative nausea and vomiting: rational algorithms for prevention and treatment based on current evidence]. Anasthesiol Intensivmed Notfallmed Schmerzther. 2009 Apr;44(4):286-94; quiz 295. doi: 10.1055/s-0029-1222437. Epub 2009 Apr 14. Review. German. PubMed PMID: 19367533.